

A Comparative Guide to DEG-1 and MEC-4 Function in Mechanosensation

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In the intricate world of mechanosensation, the nematode Caenorhabditis elegans serves as a powerful model to dissect the molecular machinery underlying touch. Central to this process are the degenerin/epithelial sodium channels (DEG/ENaC), a family of ion channels that transduce mechanical force into electrical signals. Among these, **DEG-1** and MEC-4 have been identified as key players, yet they mediate distinct forms of touch sensation through their expression in different neuronal circuits and divergent channel properties. This guide provides an objective comparison of **DEG-1** and MEC-4, supported by experimental data, to elucidate their unique contributions to touch sensation.

Delineating the Roles of DEG-1 and MEC-4 in Touch Modalities

MEC-4 is unequivocally established as a core component of the mechanotransduction channel responsible for the sensation of gentle body touch. It is a pore-forming subunit of a channel complex expressed in the six touch receptor neurons (TRNs): ALML/R, AVM, PLML/R, and PVM. These neurons are specialized to detect light, non-harmful stimuli. In contrast, the function of **DEG-1** in mechanosensation is more diverse and associated with harsher stimuli and proprioception. A **DEG-1**-containing channel is the principal mechanotransduction channel in the polymodal ASH sensory neurons, which function as nociceptors, detecting noxious mechanical and other aversive stimuli. Furthermore, a **DEG-1** homolog, DEGT-1, is expressed



in pharyngeal neurons and is implicated in proprioception related to the worm's feeding behavior (pharyngeal pumping), a form of internal mechanosensation.

Mutations in the mec-4 gene lead to a profound insensitivity to gentle touch, highlighting its critical and specific role in this sensory modality. Conversely, while **DEG-1** is crucial for the response to harsh nose touch mediated by ASH neurons, loss of **deg-1** reduces, but does not eliminate, mechanoreceptor currents in these cells, suggesting the presence of other mechanotransduction channels.

Quantitative Comparison of Channel Properties

The functional distinctions between **DEG-1** and MEC-4 are rooted in their intrinsic biophysical properties. Studies involving heterologous expression in Xenopus oocytes and in vivo electrophysiological recordings have begun to quantify these differences.

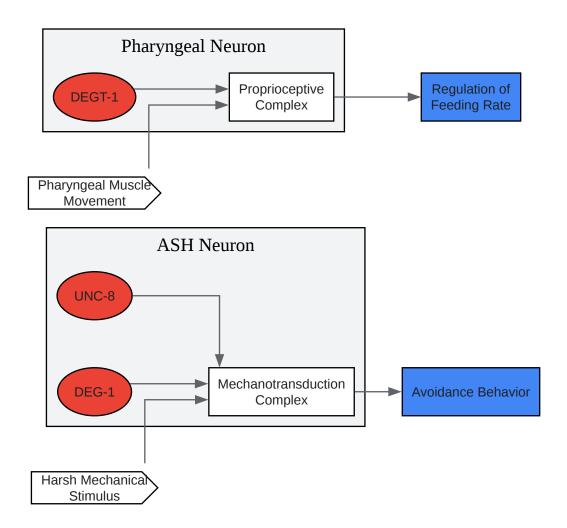


Property	MEC-4d (Homomeric)	DEGT-1d (Homomeric)	Native MEC-4 Channel (in TRNs)	Native DEG-1 Channel (in ASH)
Primary Sensation	Gentle Body Touch	Pharyngeal Proprioception, Harsh Touch	Gentle Body Touch	Harsh Nose Touch, Nociception
Neuronal Expression	ALML/R, AVM, PLML/R, PVM	Pharyngeal neurons (MI, M3, I4, M5)	ALML/R, AVM, PLML/R, PVM	ASH, AVG, PVC
Ion Selectivity	PLi > PNa > PK ≈ PCs ≈ PNMG[1]	PK > PNa[1]	Permeable to Na+[2]	Primarily permeable to Na+
Amiloride Sensitivity	Sensitive (micromolar affinity)[1]	Insensitive (up to 300 μM)[1]	Blocked by amiloride[2]	Amiloride- sensitive component present
Mechanorecepto r Current (MRC) Amplitude	Not typically studied as homomers in vivo	Not reported in vivo	Rapidly activating inward currents	Smaller amplitude than MEC-4 currents
MRC Kinetics	Not applicable	Not applicable	Rapid activation and adaptation[2]	Rapid activation and decay
Force for Activation	Low (sub-μN forces)	Not determined	Low	High (hundred- fold higher than for TRNs)[3]

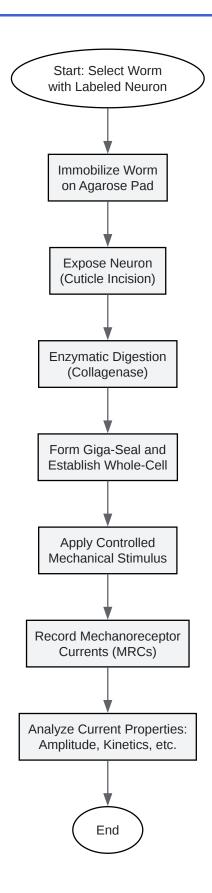
Signaling Pathways and Molecular Architecture

The MEC-4 and **DEG-1** channels are integral components of larger mechanotransduction complexes. The composition of these complexes contributes to their specific functions and localization.









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- To cite this document: BenchChem. [A Comparative Guide to DEG-1 and MEC-4 Function in Mechanosensation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857395#deg-1-versus-mec-4-function-in-touch-sensation]

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